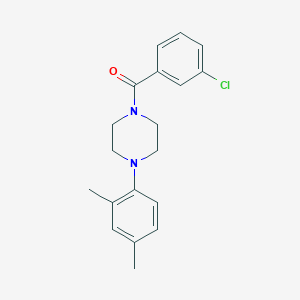
2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H19BrN2O4S It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and piperazine.
Reaction: The piperazine reacts with 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine.
Final Step: The intermediate is then reacted with ethylene oxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized piperazine derivatives.
科学的研究の応用
2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine moiety can interact with various receptors, potentially affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine
- 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
Uniqueness
2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both the sulfonyl and piperazine moieties makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-20-12-3-2-11(14)10-13(12)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNHDEIVYMHFJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Dimethylamino)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B501602.png)
![1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501603.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501606.png)

![1-[(5-Isopropyl-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B501610.png)
![2,5-dibromo-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501611.png)



![4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501615.png)


![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)
